Product packaging for Elisabethin A(Cat. No.:)

Elisabethin A

Cat. No.: B1200111
M. Wt: 316.4 g/mol
InChI Key: QPBAITGYXGUCGL-FKOZTGTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elisabethin A is a marine diterpenoid with the molecular formula C20H28O3 and an average mass of 316.441 Da . This compound features a complex polycyclic structure with six defined stereocenters, making it a molecule of significant interest in synthetic organic chemistry . Its intricate skeleton has been constructed through innovative synthetic strategies, including an intramolecular Diels-Alder reaction under biomimetic conditions, which proceeds with high yield and stereoselectivity . The efficient synthesis of the this compound skeleton has also provided a formal pathway to other related diterpenes, such as Elisapterosin B and Colombiasin A, highlighting its value as a key intermediate in natural product synthesis . Research into this compound provides a valuable framework for developing new synthetic methodologies and exploring biosynthetic pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O3 B1200111 Elisabethin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,3S,3aR,6S,6aR,10aS)-8-hydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[e]naphthalene-7,10-dione

InChI

InChI=1S/C20H28O3/c1-10(2)8-14-9-12(4)15-7-6-11(3)16-18(22)17(21)13(5)19(23)20(14,15)16/h8,11-12,14-16,21H,6-7,9H2,1-5H3/t11-,12-,14+,15+,16-,20+/m0/s1

InChI Key

QPBAITGYXGUCGL-FKOZTGTQSA-N

SMILES

CC1CCC2C(CC(C23C1C(=O)C(=C(C3=O)C)O)C=C(C)C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@]23[C@@H]1C(=O)C(=C(C3=O)C)O)C=C(C)C)C

Canonical SMILES

CC1CCC2C(CC(C23C1C(=O)C(=C(C3=O)C)O)C=C(C)C)C

Synonyms

elisabethin A

Origin of Product

United States

Origin and Advanced Isolation Methodologies of Elisabethin a

Natural Sources and Producing Organisms of Elisabethin A

This compound was initially isolated from the Caribbean gorgonian Pseudopterogorgia elisabethae (also known as Antillogorgia elisabethae), a species of soft coral found in the Caribbean Sea. acs.orgwikipedia.org The initial discovery involved harvesting this gorgonian from the sea near San Andrés Island, Colombia. acs.org From approximately 1 kg of dried Pseudopterogorgia elisabethae, about 25 mg of crystalline this compound was isolated. acs.orgnih.gov

Pseudopterogorgia elisabethae is a soft coral that typically inhabits depths ranging from 25 to 30 meters, often found at reef drop-offs. wikipedia.org It exhibits a plume-like or sea whip morphology with feathery appendages that orient themselves with the ocean current. wikipedia.org While this compound is a known compound from this organism, Pseudopterogorgia elisabethae is also recognized for producing other commercially important compounds, such as Pseudopterosin A, a diterpene glycoside known for its analgesic properties. wikipedia.org The production of such complex secondary metabolites by marine organisms like Pseudopterogorgia elisabethae often serves ecological roles, potentially as defense mechanisms against predation or competition, or as part of their chemical communication systems within the marine environment. pherobase.com

Methodological Approaches for this compound Extraction from Complex Biological Matrices

The extraction of natural products like this compound from complex biological matrices, such as marine gorgonians, typically involves several steps to separate the desired compounds from the bulk biological material. While specific detailed protocols for this compound extraction are not extensively detailed in general searches, the process generally begins with the collection and preparation of the marine organism, often involving drying. acs.org Subsequent extraction usually involves organic solvents to solubilize the lipophilic natural products. For instance, chemical studies of Pseudopterogorgia elisabethae have involved hexane (B92381) extracts, indicating the use of non-polar solvents for initial compound isolation. researchgate.netnih.gov This initial solvent extraction aims to create a crude extract enriched with the target compounds.

Advanced Purification Techniques for this compound for Research Applications

Following initial extraction, advanced purification techniques are crucial to isolate this compound in a pure form suitable for research applications, such as structural elucidation and biological activity studies.

Chromatography is a primary method for purifying natural products from complex mixtures. For this compound, purification has been achieved through chromatographic techniques. One reported method involved purification via chromatography using toluene (B28343) and diethyl ether as eluents. acs.orgnih.gov This suggests the use of normal-phase chromatography, where compounds are separated based on their polarity. Flash chromatography is a common and efficient chromatographic method used for purifying crude extracts of natural products. nih.gov

Chromatographic TechniqueEluents/SolventsPurpose/ApplicationReference
Column Chromatography (general)Toluene, Diethyl EtherPurification of crude this compound acs.orgnih.gov
Flash ChromatographyPetroleum Ether/Ethyl Acetate (e.g., 10:1 ratio)Purification of related natural products/intermediates nih.gov

While chromatographic methods are paramount for high-purity isolation, non-chromatographic enrichment methods can serve as preliminary steps to reduce sample complexity or concentrate the target compound before more selective purification. These methods often exploit differences in physical properties such as solubility, precipitation, or adsorption. For instance, general natural product isolation might involve solvent-solvent partitioning, where compounds are separated based on their differential solubility in two immiscible solvents. Filtration steps are also commonly employed to remove solid impurities or separate phases. acs.orgnih.gov In the context of this compound, initial processing of the gorgonian involved obtaining a "crude product" which was then subjected to chromatographic purification, implying that some form of pre-chromatographic enrichment or concentration, such as solvent evaporation or precipitation, would have occurred. acs.orgnih.gov

Elucidation of the Elisabethin a Molecular Architecture and Stereochemistry

Spectroscopic Approaches for Elisabethin A Relative Configuration Determination

Spectroscopic methods are fundamental in piecing together the molecular puzzle of novel natural products like this compound. Through the application of advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, researchers have been able to determine the connectivity of atoms and the relative arrangement of substituents in the molecule.

Advanced one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy techniques have been instrumental in assigning the complex proton and carbon framework of this compound acs.org. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have enabled the establishment of proton-proton and proton-carbon connectivities, respectively.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties in Elisabethane Diterpenoids.

Functional GroupRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
Methyl Groups0.8 - 1.515 - 25
Methylene Groups1.2 - 2.520 - 40
Methine Groups1.5 - 3.030 - 60
Quaternary Carbons-35 - 55
Olefinic Protons5.0 - 6.5110 - 150
Carbonyl Carbons-190 - 210

Note: This table provides generalized chemical shift ranges for functional groups typically found in elisabethane diterpenoids and is for illustrative purposes, as specific data for this compound is not available.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would have been employed to determine the precise molecular formula of this compound, which is C₂₀H₂₈O₃ acs.org.

The fragmentation pattern observed in the mass spectrum provides valuable clues about the compound's structure. While a detailed fragmentation analysis of this compound has not been published, the fragmentation of cyclic diterpenoids typically involves characteristic losses of small neutral molecules and cleavage of the ring systems. For this compound, one would expect to observe fragmentation patterns corresponding to the loss of water (H₂O), carbon monoxide (CO), and various hydrocarbon fragments resulting from the cleavage of the 5,6,6-ring system. Analysis of these fragments would help to confirm the presence of specific structural motifs within the molecule.

X-ray Crystallography in this compound Structural and Relative Stereochemical Assignments

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its relative stereochemistry acs.org. For this compound, X-ray crystallographic analysis of a suitable crystal provided the crucial data to confirm the connectivity of the atoms and to establish the relative configuration of its six stereocenters acs.org.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

While the specific crystallographic data for this compound (such as the Cambridge Crystallographic Data Centre, CCDC, deposition number, crystal system, and space group) are not publicly available, the initial report on its structure confirms that X-ray diffraction was the key technique used to assign its relative stereochemistry acs.org.

Table 2: Typical Information Obtained from a Single-Crystal X-ray Diffraction Study.

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the crystal lattice.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic CoordinatesThe x, y, and z coordinates of each atom in the unit cell.
Bond Lengths and AnglesPrecise measurements of the distances between bonded atoms and the angles between bonds.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.

Challenges and Contemporary Approaches in Absolute Stereochemical Assignment of this compound

Despite the successful determination of its relative configuration, the absolute stereochemistry of this compound remains unknown acs.org. The primary challenge lies in the fact that standard X-ray crystallography on a light-atom molecule like this compound often does not allow for the unambiguous determination of the absolute configuration without the presence of a heavier atom to induce anomalous dispersion effects.

Several contemporary approaches could be employed to tackle this challenge:

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD and ECD spectra of this compound with spectra predicted by quantum chemical calculations for both possible enantiomers, the absolute configuration can be determined.

Chiral Derivatization: Reacting this compound with a chiral derivatizing agent of known absolute configuration can lead to the formation of diastereomers. The stereochemistry of these diastereomers can then be determined using NMR spectroscopy or X-ray crystallography, which in turn would reveal the absolute configuration of the original this compound molecule.

Asymmetric Total Synthesis: The total synthesis of one or both enantiomers of this compound from starting materials of known absolute configuration would provide an unambiguous route to establishing its absolute stereochemistry. Comparison of the optical rotation and other chiroptical properties of the synthetic enantiomers with those of the natural product would confirm the absolute configuration.

Structural Comparison of this compound with Related Elisabethane Diterpenoids

This compound is the parent member of the elisabethane class of diterpenoids, which includes several other structurally related natural products. A comparison of their structures reveals common skeletal features as well as interesting variations in oxidation patterns and stereochemistry.

Elisabethin D: This compound shares the same tricyclic 5,6,6-ring system as this compound. However, it possesses additional hydroxyl groups, making it a more oxidized derivative nih.gov. The presence of these extra functional groups can significantly impact its biological activity.

Elisapterosin B: Elisapterosin B is a rearranged diterpenoid that is biosynthetically related to the elisabethanes acs.orgnih.govorganic-chemistry.orguibk.ac.at. While it does not share the same core ring structure, it originates from a common precursor and represents a different cyclization pathway.

Table 3: Comparison of this compound with Related Diterpenoids.

CompoundMolecular FormulaKey Structural Features
This compound C₂₀H₂₈O₃Tricyclic 5,6,6-fused ring system, six contiguous stereocenters.
Elisabethin D C₂₀H₂₈O₄Same core skeleton as this compound with additional hydroxylation nih.gov.
Elisapterosin B C₂₀H₂₄O₃Rearranged diterpenoid with a different tetracyclic core acs.orgnih.govorganic-chemistry.orguibk.ac.at.

Biosynthetic Pathways of Elisabethin a

Proposed Biogenetic Hypotheses for Elisabethin A Formation

The biosynthesis of this compound is hypothesized to originate from geranylgeranyl diphosphate (B83284) (GGPP), a common precursor in terpene biosynthesis. [5, 1. 13] A key initial step involves the cyclization of GGPP to elisabethatriene (B1243429), a reaction catalyzed by the enzyme elisabethatriene synthase. nih.govwikipedia.orgscilit.comnih.gov This transformation is initiated by the loss of pyrophosphate, followed by E/Z-isomerization and the formation of a C1-C10 bond, which generates a tertiary carbocation at C11. wikipedia.org Subsequent steps involve two sequential hydride shifts and a further cyclization event, leading to the formation of compound 16 (as described in the original research). wikipedia.org

Following the formation of elisabethatriene, the proposed pathway suggests its isomerization and subsequent aromatization to yield erogorgiaene (B1241737). nih.govwikipedia.org Further oxidative modifications occur at the C4 and C5 positions of erogorgiaene, leading to compound 19, which is recognized as the aglycon of seco-pseudopterosins. wikipedia.org This intermediate undergoes additional oxidation to form quinone 20, followed by an allylic oxidation at C13 to produce compound 21. wikipedia.org The final stages of this compound biosynthesis are proposed to involve a phosphorylation step, a 1,4-hydride addition to the quinone system, and an allylic substitution mediated by the resulting enolate. wikipedia.org

Beyond its own formation, this compound is considered a "super precursor" for other members of the elisabethane family, including elisabethin B, elisabethin C, elisabethin D, and the tetracyclic colombiasin A, as well as various cage-like rearranged diterpenes. cgl.org.cn For instance, a proposed pathway for the transformation of this compound into elisabethin B and C involves the tautomerization of carbonyl C-17, oxidative cleavage along the C-2–C-17 bond, and the loss of C-17 through α-decarboxylation. cgl.org.cn This process is followed by oxidation at carbonyl C-16, leading to a β-ketocarboxylic acid intermediate (compound 23). cgl.org.cn Selective reduction of this intermediate at C-16 and subsequent dehydration are thought to yield elisabethin B, while decarboxylation and loss of C-16 from the same intermediate are believed to produce elisabethin C. cgl.org.cn

Identification of Key Enzymatic Transformations in this compound Biosynthesis

The elucidation of specific enzymatic transformations is crucial for understanding the precise mechanisms of natural product biosynthesis.

A pivotal cyclization event in the biosynthesis of this compound is the formation of elisabethatriene from geranylgeranyl diphosphate (GGPP). This transformation is catalyzed by elisabethatriene synthase (EC 4.2.3.41), a diterpene cyclase enzyme identified in Pseudopterogorgia elisabethae. nih.govscilit.comnih.gov This enzyme requires Mg²⁺ or, less efficiently, Mn²⁺ for its activity. scilit.comnih.gov The mechanism of elisabethatriene synthase is based on a type I cyclization, which involves the formation of a 10-membered carbon skeleton followed by hydride migration towards a bicyclic ring system. nih.gov

Oxidative modifications play a significant role in shaping the final structure of this compound and its derivatives. As part of the proposed pathway, oxidations at C4 and C5 of erogorgiaene lead to dihydroxyerogorgiaene (compound 19). wikipedia.org Further oxidation converts this intermediate into a quinone (compound 20), which then undergoes an allylic oxidation at C13 to form compound 21. wikipedia.org The subsequent transformations of this compound into other elisabethane family members also involve oxidative steps, such as the oxidative cleavage and subsequent oxidation proposed for the conversion to elisabethin B and C. cgl.org.cn The biosynthesis-inspired synthesis of elisapterosin B, a related diterpene, also highlights the importance of oxidative cyclization events involving an elisabethin precursor. researchgate.netresearchgate.netwikipedia.org

Precursors and Intermediates in this compound Biosynthesis

The biosynthetic pathway of this compound involves a series of well-defined precursors and intermediates, each representing a crucial step in the assembly of the complex diterpenoid scaffold.

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

Compound NameRole in BiosynthesisPubChem CID
Geranylgeranyl DiphosphateInitial universal precursor for diterpenoids. nih.govwikipedia.orgresearchgate.net447277 wikipedia.orgresearchgate.net
ElisabethatrieneEarly bicyclic intermediate formed by cyclization of GGPP. nih.govwikipedia.orgnih.govnih.gov9965325 wikipedia.orgnih.govnih.gov
ErogorgiaeneIntermediate formed by isomerization and aromatization of elisabethatriene. nih.govwikipedia.org9816893
Compound 19Dihydroxyerogorgiaene, aglycon of seco-pseudopterosins, formed by oxidation of erogorgiaene. wikipedia.orgNot Found
Quinone 20Oxidized intermediate derived from compound 19. wikipedia.orgNot Found
Compound 21Intermediate resulting from allylic oxidation of quinone 20. wikipedia.orgNot Found
This compoundProposed "super precursor" for other elisabethane family members. cgl.org.cnNot Found
β-Ketocarboxylic acid (Comp. 23)Proposed intermediate in the degradation of this compound to Elisabethin B and C. cgl.org.cnNot Found
Elisabethin DRelated elisabethane diterpenoid. cgl.org.cn401067 researchgate.net
Elisabethin HRelated elisabethane diterpenoid.71457570 nih.gov
Elisapterosin BRelated complex bioactive natural product, synthesized via a biosynthesis-inspired oxidative cyclization. researchgate.netresearchgate.netwikipedia.org401069

Genetic and Molecular Characterization of Biosynthetic Gene Clusters for this compound

While the enzymatic steps for the biosynthesis of this compound, particularly the role of elisabethatriene synthase, have been identified and characterized nih.govscilit.comnih.gov, detailed genetic and molecular characterization of the complete biosynthetic gene cluster (BGC) specifically for this compound remains an area of ongoing research. Studies have indicated that corals, including Pseudopterogorgia elisabethae, possess the genetic machinery for producing terpenoids de novo within their animal genomes. researchgate.net Terpene cyclases, such as elisabethatriene synthase, have been found to be colocalized with other potential biosynthetic genes, including cytochrome P450 sequences, suggesting the presence of BGCs for complex secondary metabolites in these metazoans. researchgate.net This genomic organization supports a recombinational model for the adjacent encoding of specialized or defensive metabolites. researchgate.net However, specific gene sequences or comprehensive characterization of the entire this compound BGC are not extensively detailed in the available literature.

Biomimetic Syntheses Inspired by Proposed this compound Biosynthesis

Biomimetic synthesis, which aims to replicate natural biosynthetic pathways in the laboratory, has been a significant approach in the total synthesis of this compound. Early efforts towards its total synthesis were often guided by the proposed biosynthesis, focusing on assembling the characteristic 5,6,6-ring system. wikipedia.orgnih.govcgl.org.cn

Notably, the Mulzer and Rawal groups explored intramolecular Diels-Alder (IMDA) reactions as a key step in their synthetic strategies, drawing inspiration from potential natural cyclization events. cgl.org.cn A successful total synthesis of this compound employed an IMDA reaction under biomimetic conditions, utilizing water and ferric chloride as an oxidant at room temperature. nih.govnih.gov In this approach, a hydroquinoid system was oxidized to a quinone, which then served as the dienophile in a highly stereocontrolled IMDA addition. The resulting Diels-Alder adduct was subsequently transformed into this compound through a three-step sequence involving selective hydrogenation, base-catalyzed epimerization of the cis- to trans-decalin system, and O-demethylation. Another synthetic route was developed based on the proposed biosynthesis from a serrulatane precursor, aiming for a highly enantio- and diastereoselective synthesis. cgl.org.cn These biomimetic approaches underscore the profound influence of proposed natural pathways on the design of efficient and stereoselective laboratory syntheses.

Chemical Synthesis Strategies for Elisabethin a

Total Synthesis Approaches to Elisabethin A: Historical Perspectives and Modern Endeavors

Since its isolation in 1998, the unique structure of this compound has prompted several synthetic campaigns. tuwien.at The first reported total synthesis was by Heckrodt and Mulzer in 2003, which provided a foundational route to the natural product. nih.gov This was followed by other notable efforts, including those by the Rawal group, which, despite not reaching the final target, provided significant insights into the molecule's reactivity. nih.govuibk.ac.at

These early endeavors highlighted the significant hurdles in constructing the this compound skeleton, particularly the stereochemical control at its multiple chiral centers. tuwien.at More recent approaches, such as those by Kaiser et al., have explored alternative strategies guided by proposed biosynthetic pathways, aiming to assemble the rings and stereocenters in a sequential manner. acs.orgtuwien.at These modern efforts continue to address the persistent challenges of this complex diterpenoid, often leading to the development of novel synthetic methods and the synthesis of advanced intermediates. acs.org

Synthetic ApproachPrimary Strategy TypeRationale
Heckrodt & Mulzer (2003)LinearThe synthesis proceeds sequentially from a single chiral starting material to build the tricyclic system. nih.gov
Kaiser et al. (2022)LinearTwo distinct, multi-step linear routes were explored to assemble the core structure from advanced precursors derived from vanillin. acs.org

Key Stereoselective Transformations in this compound Synthesis

Achieving the correct stereochemistry at the six contiguous stereocenters is a critical aspect of any synthesis of this compound. Researchers have employed several key stereoselective reactions to control these chiral centers.

Intramolecular Diels-Alder (IMDA) Reaction: The first total synthesis by Heckrodt and Mulzer utilized a highly stereocontrolled IMDA reaction as the key step to construct the tricyclic core. nih.gov A hydroquinone (B1673460) system was oxidized to a quinone, which then served as the dienophile for a terminal (Z)-diene. This reaction proceeded under biomimetic conditions (water, room temperature) with high yield and stereoselectivity, establishing the relative configuration of several stereocenters in the decalin system. nih.gov

Claisen Rearrangement: In their efforts toward this compound, the group of Enev and Kaiser employed an aryl-dienyl ether Claisen rearrangement. acs.org This transformation, catalyzed by EuFOD, proved to be a reliable and high-yielding method for setting a key stereocenter and forming a crucial C-C bond in an advanced precursor. acs.org

Conjugate Addition: The introduction of the methyl group at the C-7 position has been approached via stereoselective conjugate addition. In one synthetic route, the treatment of an α,β-unsaturated ester with TMSCl and MeMgBr in the presence of catalytic CuCl resulted in the clean formation of the 1,4-addition product as a single diastereomer. nih.gov

TransformationPurpose in SynthesisKey FeaturesReference
Intramolecular Diels-AlderConstruction of the core 5,6,6-ring systemBiomimetic conditions, high stereocontrol, first use of a terminal (Z)-diene in this context. nih.gov
Claisen RearrangementFormation of a key C-C bond and stereocenterEuFOD catalyzed, high yield, and reliable on a multigram scale. acs.org
Diastereoselective Conjugate AdditionInstallation of the C-7 methyl stereocenterCuprate-mediated 1,4-addition to an unsaturated ester. nih.gov

Challenges in Constructing the this compound Core Ring System and Stereocenters

The synthesis of this compound is fraught with challenges, stemming from its densely packed and highly functionalized structure. acs.org

Construction of the Tricyclic System: Assembling the cis-trans-fused 5,6,6-ring system is a primary obstacle. The intramolecular Diels-Alder reaction was a successful strategy for forming the two six-membered rings simultaneously. nih.gov Other approaches have focused on sequential ring formation, for example, using palladium-catalyzed ene annulation to form the cyclopentane (B165970) ring. nih.gov

Control of Six Contiguous Stereocenters: The molecule possesses six stereocenters, including a quaternary all-carbon spiro center at C-1, which complicates synthetic design. acs.orgnih.gov Establishing the correct relative and absolute stereochemistry requires carefully planned sequences of stereoselective reactions.

The C-2 Epimerization: A particularly notorious challenge has been the stereochemistry at the C-2 position. The thermodynamically favored cis-decalin system formed in some Diels-Alder approaches needs to be epimerized to the desired trans-fused system found in the natural product. nih.gov The Mulzer group reported a successful base-catalyzed epimerization in their 2003 synthesis. nih.gov However, this transformation has been a point of contention, as the Rawal group reported the same epimerization to be infeasible on a similar intermediate, leading to doubts about the stereochemical assignment of the originally synthesized compound. nih.gov

Strategies for Late-Stage Functionalization in this compound Synthesis

Late-stage functionalization (LSF) refers to the introduction or modification of functional groups on a complex molecule in the final steps of a synthesis. scispace.com This strategy can be highly efficient for creating analogues for structure-activity relationship studies or for installing sensitive functional groups that would not tolerate earlier reaction conditions. scispace.com

In the context of this compound synthesis, several transformations can be classified as late-stage functionalizations:

Selective Hydrogenation: After the construction of the tricyclic core via the Diels-Alder reaction, a selective hydrogenation was required to reduce one of the double bonds. nih.gov

Base-Catalyzed Epimerization: The crucial conversion of the cis-decalin to the trans-decalin system was performed on the nearly complete molecular framework. nih.gov

O-Demethylation: The final step in the first total synthesis was the cleavage of a methyl ether to reveal the free phenol (B47542), a classic late-stage deprotection step. nih.gov

These examples demonstrate how functional group interconversions and stereochemical adjustments on advanced intermediates are critical for completing the synthesis of the natural product.

Formal Synthesis Approaches to Advanced this compound Precursors

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted into the final natural product. This approach can validate a new synthetic route without needing to repeat the final, often challenging, steps.

In 2014, the Mulzer group published a short, stereoselective synthesis of the this compound skeleton. nih.gov This work provided access to a key tricyclic intermediate. While this intermediate was not carried forward to this compound itself in that publication, it represents a formal access point to the natural product. Crucially, this advanced precursor also opened a formal synthetic route to the related diterpenes Elisapterosin B and Colombiasin A, showcasing the utility of the this compound core as a divergent synthetic intermediate. nih.gov

Semi-Synthesis of this compound from Isolated Related Natural Products

Semi-synthesis, or partial synthesis, is a strategy that utilizes complex, naturally occurring compounds as starting materials for chemical modification. wikipedia.org This approach is often more efficient than total synthesis for producing analogues of complex molecules, as nature has already performed the difficult task of assembling the core structure. routledge.com

Currently, there are no documented reports of a semi-synthesis of this compound from other related natural products. The synthetic literature primarily focuses on total synthesis or formal synthesis approaches. Interestingly, the biosynthetic relationship is proposed to be the reverse; it has been speculated that this compound could serve as a common biosynthetic precursor to other natural products like Elisapterosin B and Colombiasin A. nih.gov This suggests that future work could explore the semi-synthesis of these related compounds from a synthetically or naturally obtained this compound.

Development of Novel Methodologies Facilitating this compound Synthesis

The intricate and densely functionalized tricyclic framework of this compound has spurred the development of innovative synthetic strategies. These efforts have not only aimed to achieve the total synthesis of the natural product but have also led to the discovery and refinement of novel chemical transformations. Key among these are the strategic applications of the Claisen rearrangement and an unprecedented intramolecular Mitsunobu reaction for the construction of critical structural motifs.

One of the significant advances in the synthesis of this compound intermediates has been the development of a highly efficient and selective aryl-dienyl ether Claisen rearrangement. nih.govacs.org This transformation is crucial for establishing the correct stereochemistry and connectivity of the carbon skeleton. In a notable approach, researchers found that the Lewis acid EuFOD (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)) was highly effective in catalyzing this rearrangement. acs.org The use of 5 mol % EuFOD in toluene (B28343) at elevated temperatures resulted in a clean and high-yielding conversion of the aryl dienyl ether precursor to the desired phenol intermediate. acs.org This method proved to be a substantial improvement over previously reported conditions, allowing for the selective and scalable synthesis of a key building block. acs.org

A second groundbreaking methodology developed during the pursuit of this compound was the novel application of the Mitsunobu reaction to achieve an intramolecular spirocyclization. nih.govacs.org This strategy was devised to construct the challenging spiro[4.5]deca-6,9-diene-8-one core of the molecule. nih.gov In an unprecedented transformation, a phenolic precursor was treated with triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) in toluene at low temperature. nih.gov This reaction condition successfully induced the desired spirocyclization, affording the highly functionalized bicyclic 6,5-spiro compound in excellent yield. nih.gov This facile construction of a spiro uibk.ac.attuwien.at ketone under Mitsunobu conditions represents a significant methodological innovation, showcasing a new pathway for the formation of such complex ring systems. nih.govacs.org To the best of the researchers' knowledge, this was the first reported instance of a spiro[4.5]ketone formation under these conditions. nih.gov

These novel methodologies highlight the role of complex natural product synthesis in driving the discovery of new chemical reactions and refining existing ones. The challenges posed by the structure of this compound have directly led to the development of more efficient and selective synthetic tools.

Detailed Research Findings

The following tables provide a detailed overview of the experimental conditions and outcomes for the key novel methodologies developed in the synthetic efforts towards this compound.

Table 1: EuFOD-Catalyzed Claisen Rearrangement

EntryStarting MaterialCatalyst (mol %)SolventTemperature (°C)Time (h)ProductYield (%)
1Aryl dienyl ether 16 EuFOD (5)Toluene110Not SpecifiedPhenol 17 84
2Allyl ether 19 EuFODTolueneNot SpecifiedNot SpecifiedPhenol 10 55

Table 2: Intramolecular Mitsunobu Spirocyclization

EntryStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1Phenol 42 PPh₃, DIADToluene02Spiro[4.5]ketone 43 94

Mechanistic Investigations of Elisabethin A S Biological Activities

In Vitro Model Systems for Elisabethin A Mechanistic Elucidation (e.g., cell-free biochemical assays, cell line studies)

In Vivo Model Systems (Non-Human) for this compound Biological Pathway Analysis

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Studies of Elisabethin a and Its Analogues

Rational Design and Synthesis of Elisabethin A Analogues and Derivatives

The rational design of analogues is a cornerstone of medicinal chemistry, aiming to systematically modify a lead compound to probe its interactions with a biological target. This process often involves synthesizing a series of related compounds with specific structural changes. nih.gov For this compound, a diterpene with a complex tricyclic 5,6,6-ring system, creating analogues would likely involve modifications at its various functional groups and stereocenters. acs.org

However, to date, published research on this compound has focused on achieving its total synthesis rather than the systematic synthesis of analogues for SAR studies. nih.govresearchgate.net The development of a robust synthetic route is a prerequisite for generating a library of derivatives for biological evaluation. Future research could leverage the existing synthetic strategies to create analogues with variations in the enedione moiety, the substitution pattern on the aromatic ring, or the stereochemistry of the contiguous stereocenters to investigate their impact on biological activity.

Impact of Specific Structural Modifications on this compound Biological Activity Profiles

Once analogues of a lead compound are synthesized, they are subjected to biological assays to determine how structural changes affect their activity. This allows researchers to identify key pharmacophoric features—the essential structural elements responsible for the compound's biological effect. For other natural products, specific modifications have been shown to dramatically alter biological profiles. nih.govmdpi.commdpi.com

For this compound, there is currently a lack of published data on the biological activity of any of its synthetic analogues. Therefore, the impact of specific structural modifications on its biological activity remains an open area for future investigation. Such studies would be invaluable in determining which parts of the this compound scaffold are critical for any potential therapeutic effects.

Computational Chemistry and Molecular Modeling in this compound SAR Analysis

Computational chemistry and molecular modeling are powerful tools that complement experimental SAR studies by providing insights into the molecular interactions between a ligand and its target protein at an atomic level. calstate.edu These methods can help rationalize experimental findings and guide the design of new, more potent analogues.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. openmedicinalchemistryjournal.comnih.gov This method can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For a novel compound like this compound, where the biological target may be unknown, docking studies could be used to screen it against a panel of potential protein targets to generate hypotheses about its mechanism of action.

Currently, there are no published ligand-protein docking studies specifically involving this compound. Future computational work could involve docking this compound and its hypothetical analogues into the binding sites of various proteins to predict their binding affinities and modes, thereby prioritizing the synthesis of the most promising compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wu.ac.th By developing a predictive QSAR model, it is possible to estimate the activity of newly designed compounds before they are synthesized. nih.gov

As there is no available biological activity data for a series of this compound analogues, the development of a QSAR model is not yet feasible. Once a sufficient number of analogues have been synthesized and tested, QSAR could become a valuable tool in the optimization of this compound's potential therapeutic properties.

Fragment-Based Approaches for this compound SAR Elucidation

Fragment-based drug discovery (FBDD) is an alternative approach to traditional high-throughput screening for identifying lead compounds. wikipedia.org It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. chemdiv.comdrughunter.com These fragments can then be optimized and linked together to create more potent, drug-like molecules. frontiersin.org

The application of fragment-based approaches specifically to this compound has not been reported. However, the complex structure of this compound could potentially be deconstructed into smaller fragments. These fragments could then be used to probe biological targets to identify key binding interactions, which could inform the design of simplified analogues with retained or improved activity. This approach has been successfully applied to other complex natural products. nih.gov

Advanced Analytical and Spectroscopic Methodologies in Elisabethin a Research

High-Resolution Mass Spectrometry for Elisabethin A Metabolite Profiling and Dereplication

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS) or Fourier transform mass spectrometry (HRFTMS), is a cornerstone in the metabolite profiling and dereplication of natural products like this compound. This approach is crucial for rapidly identifying known secondary metabolites within complex biological matrices and for establishing the chemical profile of extracts.

LC-HRMS is highly efficient for separating complex mixtures and provides molecular formula information, serving as an initial step in dereplication. However, this structural information alone, even when combined with chemotaxonomic data, is often insufficient for unambiguous metabolite identification. To overcome this, novel bioinformatics approaches, such as molecular networking (MN) and in-silico MS/MS fragmentation tools, have emerged. These tools provide new perspectives for early metabolite identification in natural product research by allowing for the automated treatment and exploitation of massive amounts of detailed chemical information generated from untargeted data-dependent MS/MS experiments. The integration of molecular networking with extensive in-silico MS/MS fragmentation databases offers a powerful strategy to navigate the chemistry of complex natural product extracts, dereplicate metabolites, and annotate analogues of database entries.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for this compound Structural Dynamics and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the structural elucidation of natural products, including this compound. For this compound, 2D-NMR analysis was instrumental in determining its relative configuration scilit.com.

Advanced NMR techniques, encompassing both 1D and 2D experiments such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely employed to unravel complex planar structures. These techniques provide detailed information about the connectivity between atoms within the molecule. Beyond static structural determination, NMR is also extensively applied to study the dynamics of molecules, including conformational polymorphisms and the rates of processes linking different structural substates. This capability allows researchers to gain insights into the dynamic nature and conformational preferences of compounds, which is critical given that molecular conformation can significantly influence spectroscopic data.

Chiroptical Spectroscopies for this compound Absolute Configuration Analysis (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are highly sensitive techniques used for the absolute configuration (AC) analysis of chiral molecules. While the relative configuration of this compound was determined by 2D-NMR and X-ray crystallography, its absolute configuration was ultimately proven through total synthesis scilit.comnih.gov. However, ECD and VCD offer powerful alternatives, particularly for compounds where crystallization for X-ray analysis is challenging or for molecules in solution.

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light corresponding to electronic transitions, serving as the chiroptical counterpart to UV-Vis absorption spectroscopy. Similarly, VCD quantifies the differential absorption of left- and right-circularly polarized infrared radiation during vibrational transitions, complementing infrared absorption spectroscopy. A key advantage of these chiroptical methods is their sensitivity to the absolute configuration of a sample; enantiomers, which have identical UV-Vis or IR spectra, exhibit distinguishable, mirror-image ECD and VCD spectra. The absolute stereochemistry is established by comparing experimental chiroptical spectra with the results of ab initio quantum chemistry calculations for different possible configurations. The sign of the ECD spectrum, for instance, is directly related to the absolute configuration, although the spectrum's shape is also influenced by molecular conformation.

Chromatographic Techniques for High-Throughput Purity Assessment and Isolation of this compound Analogues

Chromatographic techniques are indispensable in natural product research for the separation, purification, and high-throughput purity assessment of complex mixtures, including this compound and its analogues. These methods enable precise identification and quantification of components and the detection of impurities or contaminants, which is critical for ensuring the quality of isolated compounds.

High-Performance Liquid Chromatography (HPLC) is a widely employed and versatile analytical technique in the analysis of natural products and pharmaceuticals. It offers high resolving power, sensitivity, and accuracy, making it suitable for identifying components in mixtures, assessing substance purity, and quantifying specific compounds. In the context of this compound, HPLC methods can be used for routine analysis, purity checks, and to monitor the progress of synthetic reactions aimed at its total synthesis or the production of analogues. HPLC systems often incorporate various detectors, such as ultraviolet (UV) detectors, fluorescence detectors (FD), and mass spectrometry (MS) detectors, to enhance identification and quantification capabilities. Chromatographic separation in HPLC is achieved by the differential partitioning of components between a stationary phase and a mobile phase, with factors like mobile phase composition, pH, and column type influencing separation efficiency.

Supercritical Fluid Chromatography (SFC) has gained significant popularity, particularly for enantioseparations and purification, due to its high efficiency, speed, and environmental benefits. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages over traditional liquid chromatography solvents.

For chiral molecules like this compound, SFC is a preferred technique for both analytical and preparative scale enantioseparations. It allows for rapid identification of suitable enantioseparation conditions, often in less than 13 minutes for complex separations. The development of parallel multicolumn SFC screening has further accelerated chiral method development, enabling fast delivery of pure enantiomers. SFC's compatibility with mass spectrometry (SFC-MS/MS) has also improved, making it a robust platform for quantitative metabolic profiling and analysis of various compounds. The "green" nature of SFC, owing to the reduced use of organic solvents, aligns with sustainable purification methodologies in chemical research.

Future Directions and Emerging Research Avenues for Elisabethin a

Exploration of Novel Bioactivities and Pharmacological Landscapes of Elisabethin A

Future research will focus on overcoming this limitation, potentially through advanced synthetic methods, to enable comprehensive in vitro and in vivo studies. This will involve high-throughput screening against a wider array of cancer cell lines and other disease models to identify new therapeutic targets and pharmacological effects. Furthermore, investigations into its interaction with specific biological pathways and molecular targets are crucial to fully characterize its pharmacological landscape.

Development of Chemoenzymatic and Biocatalytic Synthesis Methodologies for this compound and its Derivatives

The complex tricyclic cis-trans-fused 5,6,6-ring system and six contiguous stereocenters of this compound make its total synthesis a significant challenge. wikipedia.orgnih.gov While efforts toward its total synthesis have been reported, demonstrating various approaches to construct its intricate skeleton, the process remains demanding. wikipedia.orgscilit.comnih.govwikipedia.orgnih.gov

A promising future direction lies in the development of chemoenzymatic and biocatalytic synthesis methodologies. Biocatalysis, which utilizes enzymes as catalysts, offers advantages in achieving high activity and outstanding stereo-, regio-, and chemoselectivity, making it highly suitable for the synthesis of complex, chiral molecules. Chemoenzymatic approaches combine the efficiency of chemical synthesis with the precision of enzymatic transformations, potentially offering more efficient and sustainable routes to this compound and its derivatives. Such methodologies could facilitate the production of sufficient quantities for extensive biological evaluation and enable the systematic generation of analogues with potentially enhanced bioactivity or improved pharmacological properties.

Resolution of Remaining Stereochemical Ambiguities of this compound

A critical aspect of this compound's structural elucidation that remains unresolved is its absolute configuration. wikipedia.orgscilit.comnih.gov While 2D-NMR analysis and X-ray crystallography have allowed for the determination of its relative configuration, the absolute configuration has yet to be definitively established. wikipedia.orgnih.gov This ambiguity has posed challenges in total synthesis efforts, with reported discrepancies in stereochemical assignments among different synthetic groups. wikipedia.org

Future research must prioritize the unambiguous determination of this compound's absolute configuration. This could involve advanced spectroscopic techniques, such as vibrational circular dichroism (VCD) or electronic circular dichroism (ECD), coupled with computational methods. Furthermore, new synthetic strategies specifically designed to establish the absolute stereochemistry through chiral auxiliaries or asymmetric synthesis could provide definitive proof. Resolving this stereochemical ambiguity is fundamental for understanding the precise three-dimensional structure crucial for its biological activity and for guiding the rational design of derivatives.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Mechanistic Studies

To fully understand the biological effects of this compound, integrating advanced omics technologies will be essential. Metabolomics, the comprehensive characterization of small low-molecular-weight metabolites in biological samples, can provide insights into the metabolic pathways affected by this compound. Similarly, proteomics, which involves the large-scale study of proteins, can help identify the protein targets and signaling pathways modulated by the compound.

By applying these technologies, researchers can systematically map the cellular responses to this compound, identify its direct and indirect molecular targets, and elucidate the complex networks through which it exerts its biological effects. This holistic approach will provide a deeper mechanistic understanding, moving beyond phenotypic observations to reveal the underlying molecular basis of its potential therapeutic actions.

Engineered Biosynthesis for Enhanced this compound Production or Analogue Generation

This compound is a natural product, and its limited availability from its marine source underscores the need for alternative production strategies. wikipedia.orgscilit.comnih.gov Engineered biosynthesis offers a powerful avenue to address this challenge by manipulating or reconstructing natural biosynthetic pathways in heterologous hosts. This field aims to design and implement synthetic pathways for the production of natural compounds and novel analogues, potentially leading to enhanced yields.

Future efforts will involve identifying and characterizing the enzymes involved in this compound's natural biosynthetic pathway, followed by their genetic engineering and expression in suitable microbial or plant cell factory systems. This could lead to significantly enhanced production rates, making this compound more accessible for research and potential development. Moreover, pathway engineering can be leveraged to introduce structural modifications, enabling the generation of new-to-nature this compound analogues with potentially improved pharmacological properties or reduced complexity for easier synthesis.

Compound Names and PubChem CIDs

Q & A

Q. What are the standard protocols for synthesizing and characterizing Elisabethin A in laboratory settings?

Answer: Synthesis typically follows isolation from natural sources (e.g., marine sponges) or semi-synthetic routes. Characterization involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Experimental details must include solvent systems, reaction conditions, and spectral data, with comparisons to published reference values . For novel derivatives, elemental analysis and X-ray crystallography may be required to confirm identity .

Q. How do researchers ensure reproducibility in this compound bioactivity assays?

Answer: Reproducibility requires strict adherence to validated protocols, including cell line authentication, standardized dose ranges (e.g., IC₅₀ calculations), and controls for cytotoxicity. Data should include triplicate measurements, statistical analysis (e.g., ANOVA), and transparency in reporting instrument calibration (e.g., plate readers) . Negative controls and reference compounds (e.g., doxorubicin for cytotoxicity) are critical for benchmarking .

Q. What databases are most reliable for retrieving existing literature on this compound?

Answer: PubMed, Web of Science, and Scopus are recommended for systematic searches due to their robust indexing of peer-reviewed journals. Use Boolean operators (e.g., "this compound" AND "biosynthesis") and filters for publication type (e.g., in vitro studies). Avoid overreliance on Google Scholar, which lacks advanced search features and may include non-peer-reviewed content .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer: Conduct a meta-analysis to quantify heterogeneity using metrics like (proportion of variance due to study differences). Assess sources of bias (e.g., variations in assay protocols, cell lines) and apply random-effects models to account for between-study variability . Sensitivity analyses can identify outliers, while subgroup analyses may reveal context-dependent mechanisms (e.g., hypoxia effects) .

Q. What experimental design principles mitigate confounding factors in this compound pharmacokinetic studies?

Answer: Use a crossover design to control inter-subject variability in in vivo models. Include pharmacokinetic parameters (e.g., AUC, Cₘₐₓ) with LC-MS/MS validation. Account for metabolic stability by testing cytochrome P450 interactions and plasma protein binding. Preclinical studies should specify animal strain, diet, and sampling timepoints to reduce noise .

Q. How should researchers structure a hypothesis-driven investigation into this compound’s mechanism of action?

Answer: Apply the PICO framework: P opulation (e.g., cancer cell lines), I ntervention (this compound treatment), C omparison (untreated/vehicle controls), O utcome (e.g., apoptosis markers). Use CRISPR screening or proteomics to identify target pathways, followed by functional validation (e.g., siRNA knockdown). Ensure hypotheses are FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What computational strategies enhance the prediction of this compound’s molecular targets?

Answer: Employ molecular docking (e.g., AutoDock Vina) against protein databases (PDB) and machine learning models (e.g., DeepChem) for binding affinity predictions. Validate with molecular dynamics simulations to assess stability of ligand-receptor complexes. Cross-reference with transcriptomic data (e.g., RNA-seq) to prioritize biologically relevant targets .

Q. How can researchers address challenges in scaling up this compound isolation for in vivo studies?

Answer: Optimize extraction protocols using design-of-experiment (DoE) approaches, varying parameters like solvent polarity and extraction time. Consider biotechnological methods (e.g., microbial fermentation) for sustainable production. Purity must be ≥95% (via HPLC), with stability testing under storage conditions .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Answer: Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and goodness-of-fit metrics (e.g., R²). For multiplex assays (e.g., cytokine profiling), apply correction for multiple comparisons (e.g., Benjamini-Hochberg) .

Q. How should researchers document negative or inconclusive results in this compound investigations?

Answer: Publish negative findings in repositories like Figshare or as supplementary materials. Describe experimental conditions thoroughly to aid meta-research. Use the ARRIVE guidelines for in vivo studies to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.